molecular formula C23H27NO3S B2723874 1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one CAS No. 1448128-29-7

1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one

Cat. No. B2723874
CAS RN: 1448128-29-7
M. Wt: 397.53
InChI Key: LHRMMPYIYHJOJO-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one is a useful research compound. Its molecular formula is C23H27NO3S and its molecular weight is 397.53. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Development

This compound’s structure, featuring the 8-azabicyclo[3.2.1]octane scaffold, is significant in the synthesis of tropane alkaloids . Tropane alkaloids are known for their diverse biological activities, including anticholinergic, stimulant, and anesthetic properties. This makes the compound a valuable intermediate in developing new pharmaceuticals targeting neurological disorders and pain management.

Neurotransmitter Research

The compound’s structural similarity to tropane alkaloids suggests potential applications in neurotransmitter research. Tropane derivatives are known to interact with neurotransmitter systems, particularly the dopamine and serotonin systems . This can aid in studying the mechanisms of neurotransmitter release, uptake, and receptor binding, contributing to the understanding of neurological diseases such as Parkinson’s and depression.

Synthetic Organic Chemistry

In synthetic organic chemistry, the compound serves as a building block for creating complex molecular architectures . Its unique bicyclic structure allows for the exploration of new synthetic pathways and methodologies, which can lead to the development of novel compounds with potential applications in various fields, including materials science and medicinal chemistry.

Nematicidal Activity

Recent studies have shown that derivatives of the 8-azabicyclo[3.2.1]octane scaffold exhibit nematicidal activity . This means the compound can be used in agricultural research to develop new pesticides targeting nematodes, which are harmful to crops. This application is crucial for improving crop yields and ensuring food security.

Receptor Antagonist Development

The compound’s structure is conducive to the development of receptor antagonists, particularly for the 5-HT3 receptor . 5-HT3 receptor antagonists are used in treating conditions like chemotherapy-induced nausea and irritable bowel syndrome. Research into this compound can lead to the discovery of new, more effective receptor antagonists with fewer side effects.

Biological Activity Studies

The compound’s unique structure makes it an interesting subject for studying biological activity . By modifying its structure, researchers can investigate the relationship between molecular configuration and biological activity. This can lead to the development of new bioactive compounds with potential therapeutic applications.

properties

IUPAC Name

1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(2-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3S/c1-17-7-5-6-8-18(17)11-14-23(25)24-19-12-13-20(24)16-22(15-19)28(26,27)21-9-3-2-4-10-21/h2-10,19-20,22H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRMMPYIYHJOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one

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